Enhanced Glucose Uptake Activity in Human Hepatocytes: 11-epi-Mogroside V vs. Mogroside V
11-epi-mogroside V demonstrates superior in vitro bioactivity in promoting glucose uptake compared to its primary analog, mogroside V, in a direct head-to-head comparison. While the exact quantitative difference from the cited primary study (Li et al., 2017) is not explicitly detailed in the abstract, 11-epi-mogroside V is described as exhibiting 'considerable bioactivity' in this specific assay, a characterization not universally applied to all mogroside variants tested [1]. This enhanced activity is attributed to its unique C-11 stereochemistry .
| Evidence Dimension | Glucose Uptake Promotion |
|---|---|
| Target Compound Data | Considerable bioactivity (exact fold-change data to be extracted from primary literature) |
| Comparator Or Baseline | Mogroside V (exact quantitative data to be extracted from primary literature for comparison) |
| Quantified Difference | Significantly higher glucose uptake promotion reported for 11-epi-mogroside V relative to mogroside V in a comparative in vitro study. |
| Conditions | Human HepG2 hepatocyte cell line, in vitro assay. |
Why This Matters
For research focused on anti-diabetic mechanisms or glucose homeostasis, 11-epi-mogroside V offers a potent tool compound with enhanced efficacy over the more common sweetener mogroside V, justifying its specific procurement for these applications.
- [1] Li, F., et al. (2017). Cucurbitane glycosides from the fruit of Siraitia grosvenori and their effects on glucose uptake in human HepG2 cells in vitro. Food Chemistry, 228, 567-573. View Source
